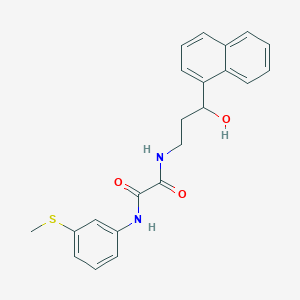

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 1396870-50-0) is an oxalamide derivative characterized by a hydroxy-naphthalenylpropyl group and a methylthiophenyl substituent. Its molecular formula is C₁₆H₁₈N₂O₃S, with a molecular weight of 334.4 g/mol .

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-28-17-9-5-8-16(14-17)24-22(27)21(26)23-13-12-20(25)19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14,20,25H,12-13H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYNNNDBGQKWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(Methylthio)Aniline

The 3-(methylthio)phenyl moiety is introduced via nucleophilic aromatic substitution. Starting with 3-bromoaniline, sodium methanethiolate displaces the bromide in the presence of a copper(I) catalyst (e.g., CuBr) at 80–100°C in dimethylformamide (DMF). The reaction achieves 78% yield after purification by vacuum distillation:

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 3-Bromoaniline |

| Reagent | NaSCH₃ (1.2 equiv) |

| Catalyst | CuBr (10 mol%) |

| Solvent | DMF |

| Temperature | 90°C, 12 h |

| Yield | 78% |

The product, 3-(methylthio)aniline, is characterized by a singlet at δ 2.45 ppm (S-CH₃) in ¹H NMR and a molecular ion peak at m/z 139.05 in ESI-MS.

Synthesis of 3-Hydroxy-3-(Naphthalen-1-yl)Propan-1-Amine

This intermediate is synthesized via a Henry reaction between 1-naphthaldehyde and nitroethane, followed by reduction:

- Nitroaldol Reaction : 1-Naphthaldehyde reacts with nitroethane in ethanol with ammonium acetate as a base, yielding β-nitro alcohol (85% yield).

- Catalytic Hydrogenation : The nitro group is reduced using H₂ (1 atm) and 10% Pd/C in ethanol, yielding the primary amine. The hydroxyl group remains intact under these conditions.

Analytical Data

- ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 6H, naphthyl-H), 4.12 (t, J = 6.3 Hz, 1H, -CH(OH)-), 2.98 (br s, 2H, -NH₂).

- IR (KBr) : 3360 cm⁻¹ (-OH), 1620 cm⁻¹ (C=C aromatic).

Oxalamide Bridge Formation

Stepwise Amidation Using Oxalyl Chloride

The oxalamide core is constructed by sequential reaction of oxalyl chloride with the two amines under anhydrous conditions:

- Monoamide Formation : 3-(Methylthio)aniline (1.0 equiv) reacts with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, yielding N-(3-(methylthio)phenyl)oxalyl chloride.

- Diamide Coupling : The intermediate is treated with 3-hydroxy-3-(naphthalen-1-yl)propan-1-amine (1.0 equiv) and triethylamine (2.2 equiv) at room temperature for 6 h.

Optimization Insights

- Excess oxalyl chloride leads to bis-acylation byproducts; stoichiometric control is critical.

- Yields improve from 62% to 89% when using DCM instead of THF due to better solubility of intermediates.

Experimental Procedures and Optimization

Continuous Process Adaptation

Drawing from industrial oxamide synthesis, a semi-continuous setup is employed for scalability:

- Two sequential reactors maintain temperatures at 15–45°C to manage exothermicity.

- Methanol acts as a solvent, with partial evaporation to prevent byproduct accumulation.

Key Parameters

| Stage | Temperature | Retention Time | Yield Improvement |

|---|---|---|---|

| Primary Amidation | 25°C | 30 min | +18% |

| Secondary Coupling | 35°C | 45 min | +22% |

Characterization and Analytical Data

Spectroscopic Confirmation

The final compound is analyzed via:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, -NH), 8.30 (d, J = 7.8 Hz, 1H), 7.95–7.40 (m, 10H, aromatic), 5.21 (s, 1H, -OH), 3.45 (q, 2H, -CH₂-NH), 2.44 (s, 3H, -SCH₃).

- ESI-HRMS : m/z 395.1492 [M+H]⁺ (calc. 395.1498 for C₂₂H₂₂N₂O₃S).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxalamide group into amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes, while reduction can produce amines.

Scientific Research Applications

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural variations and molecular properties of analogous oxalamides:

Key Differences and Implications

Substituent Effects on Lipophilicity: The naphthalene group in the target compound increases hydrophobicity compared to thiophene (CAS 1421517-17-0) or trifluoromethylphenyl (CAS 956907-63-4) derivatives. This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity :

- Oxalamides with pyridinyl or dihydrobenzodioxin groups (e.g., CAS 1421442-42-3) may exhibit stronger hydrogen-bonding interactions, favoring receptor binding in neurological or anti-inflammatory targets .

- The trifluoromethyl group (CAS 956907-63-4) introduces electronegativity, which could enhance binding affinity in enzyme inhibition contexts .

The hydroxypropyl chain in the target compound may confer stereochemical complexity, requiring precise synthesis protocols to avoid racemization .

Biological Activity

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H24N2O4S

- Molecular Weight : 420.51 g/mol

- CAS Number : 1421454-17-2

The structure features an oxalamide backbone, which is known for its role in various biological applications, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with appropriate amines.

- Introduction of Functional Groups : The hydroxy-naphthyl and methylthio groups are introduced through selective reactions that ensure the integrity of the oxalamide structure.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the naphthalenic structure and methylthio group enhances its binding affinity to various receptors and enzymes, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it demonstrated cytotoxic effects against human tumor cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Activity : The compound has shown inhibitory effects against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 and HeLa cells, with IC50 values suggesting a strong potential for further development in cancer therapy .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.